S-acetyl-PEG2-t-butyl ester

Overview

Description

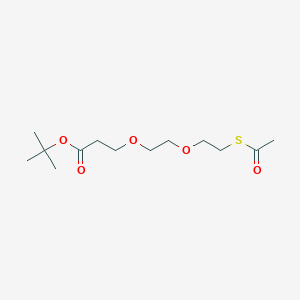

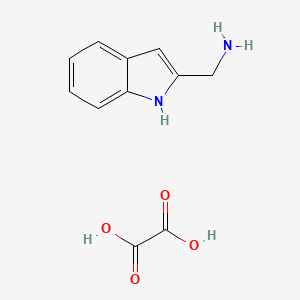

S-acetyl-PEG2-t-butyl ester is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group. The t-butyl ester can be removed under acidic conditions. The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .

Synthesis Analysis

The synthesis of S-acetyl-PEG2-t-butyl ester involves the introduction of a sulfur acetyl group and a t-butyl ester into the PEG linker . The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions .Molecular Structure Analysis

The molecular formula of S-acetyl-PEG2-t-butyl ester is C13H24O5S . Its molecular weight is 292.39 g/mol . The IUPAC name is tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate .Chemical Reactions Analysis

The sulfur acetyl group in S-acetyl-PEG2-t-butyl ester can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions .Physical And Chemical Properties Analysis

Esters, including S-acetyl-PEG2-t-butyl ester, are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom . Therefore, they cannot engage in intermolecular hydrogen bonding with one another and have considerably lower boiling points than their isomeric carboxylic acids counterparts . As chain length increases, the hydrocarbon portion forces itself between water molecules, breaking the relatively strong hydrogen bonds between water molecules without offering an energetic compensation .Scientific Research Applications

Drug Delivery Systems

S-acetyl-PEG2-t-butyl ester: is utilized in the development of drug delivery systems due to its ability to enhance water solubility of hydrophobic drugs . The PEG linker can be attached to drugs, improving their solubility and stability in aqueous media, which is crucial for efficient drug delivery.

Prodrug Design

The compound’s reactive groups, such as the sulfur acetyl group, allow for the creation of prodrugs . These groups can be deprotected under specific conditions to form active drugs, enabling targeted release within the body.

Bioconjugation

S-acetyl-PEG2-t-butyl ester: serves as a linker in bioconjugation techniques . It can be used to attach therapeutic agents to targeting molecules like antibodies, enhancing the specificity and efficacy of treatments.

Surface Modification

This PEG linker is used for surface modification of nanoparticles or medical devices . The modification imparts hydrophilicity, reducing protein adsorption and enhancing biocompatibility.

Polymer Therapeutics

In polymer therapeutics, S-acetyl-PEG2-t-butyl ester is used to modify therapeutic polymers, improving their pharmacokinetics and reducing immunogenicity .

Diagnostic Agents

The compound is also used in the design of diagnostic agents . By conjugating it with imaging agents, it can improve the solubility and circulation time of these agents in the body.

Gene Delivery

S-acetyl-PEG2-t-butyl ester: can be employed in gene delivery vectors to protect genetic material during delivery and enhance transfection efficiency .

Peptide and Protein Modification

Finally, it is used in peptide and protein modification to improve their stability and solubility, which is essential for various biomedical applications .

Mechanism of Action

Target of Action

S-acetyl-PEG2-t-butyl ester is a PEG linker . The primary targets of this compound are molecules that require increased water solubility in aqueous media .

Mode of Action

The compound contains a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions . These transformations allow the compound to interact with its targets and increase their water solubility .

Biochemical Pathways

It’s known that the compound plays a role in increasing the water solubility of other compounds in aqueous media , which could influence various biochemical pathways where these target molecules are involved.

Pharmacokinetics

The hydrophilic peg linker in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact the absorption and distribution of these compounds in the body.

Result of Action

The primary result of the action of S-acetyl-PEG2-t-butyl ester is the increased water solubility of target compounds in aqueous media . This could potentially enhance the effectiveness of these compounds by improving their distribution and interaction within the body.

Action Environment

The action of S-acetyl-PEG2-t-butyl ester, specifically the deprotection of the sulfur acetyl group and the removal of the t-butyl ester, is influenced by acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s action, efficacy, and stability.

Safety and Hazards

In case of eye contact with S-acetyl-PEG2-t-butyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .

properties

IUPAC Name |

tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5S/c1-11(14)19-10-9-17-8-7-16-6-5-12(15)18-13(2,3)4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKYHJZFUGMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176950 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820641-93-7 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)

![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)

![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)

![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)

![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)